molecular formula C8H9NO3S B1425405 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1423031-12-2

2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1425405
CAS No.: 1423031-12-2
M. Wt: 199.23 g/mol
InChI Key: KAZDULIBDQUOFX-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with an oxolane (tetrahydrofuran) ring and at the 4-position with a carboxylic acid group.

Properties

IUPAC Name

2-(oxolan-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h4,6H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZDULIBDQUOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Halo Carbonyl Compounds with Thiourea

One of the most common and established methods for preparing 2-substituted thiazoles is the condensation of α-halo carbonyl compounds with thiourea. For 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid, an α-halo ketone or aldehyde bearing the oxolane substituent at the α-position can be reacted with thiourea to form the thiazole ring.

  • Example Reaction:

    $$
    \text{Oxolan-2-yl-}\alpha\text{-halo ketone} + \text{Thiourea} \rightarrow \text{2-(Oxolan-2-yl)-1,3-thiazole}
    $$

This approach is supported by literature reviews on thiazole synthesis that highlight the use of α-haloketones with thiourea to yield 2-aminothiazoles or related derivatives, which can be further functionalized.

Hantzsch and Related Cyclization Methods

Detailed Preparation Procedure (Illustrative)

Step Reagents/Conditions Description Yield/Notes
1. Preparation of Oxolan-2-yl α-Haloketone Starting from oxolane derivatives, α-halogenation (e.g., bromination) at the 2-position of a ketone Provides the key intermediate bearing the oxolane substituent Purity critical for cyclization
2. Cyclization with Thiourea Reflux α-haloketone with thiourea in ethanol or water Formation of 2-(Oxolan-2-yl)-1,3-thiazole core Typically high yield; reaction monitored by TLC
3. Introduction of Carboxyl Group Use of 4-carboxylated α-haloketone or post-cyclization oxidation/hydrolysis If ester intermediate used, hydrolyze with LiOH in THF/H2O for 16 h, then acidify with HCl Hydrolysis yields this compound

Research Findings and Optimization Notes

  • Yield Improvement: Avoiding hazardous reagents such as phosgene in the synthesis of related thiazolidine carboxylic acids has been reported to improve safety and yield. Such improvements are applicable in analogous thiazole syntheses.
  • Catalysis: Recent advances in catalysis, such as the use of triarylsilanols for direct amidation of carboxylic acids, suggest potential for mild and efficient functional group transformations in thiazole derivatives.
  • Green Chemistry Approaches: Microwave irradiation, ultrasonication, and green solvents have been applied to thiazole synthesis to enhance reaction rates and reduce environmental impact.
  • Purification: Typical purification involves crystallization or chromatography, with NMR and mass spectrometry confirming the structure (e.g., characteristic proton signals and molecular ion peaks).

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Advantages Limitations
α-Haloketone + Thiourea Cyclization Oxolan-2-yl α-haloketone, Thiourea Heterocyclic ring formation Straightforward, good yields Requires preparation of haloketone
Ester Hydrolysis Ethyl 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylate LiOH hydrolysis in THF/H2O Mild conditions, high purity acid Multi-step if ester not commercially available
Oxidation of Methyl Derivatives 2-(Oxolan-2-yl)-1,3-thiazole-4-methyl Oxidation to acid Direct conversion Requires strong oxidants

Chemical Reactions Analysis

Types of Reactions: 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of 1,3-thiazole compounds exhibit significant antimicrobial properties. Studies have shown that 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid can be synthesized and tested for activity against various bacterial strains. The thiazole ring is known to enhance the lipophilicity of the compounds, improving their ability to penetrate bacterial membranes.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives possess potent antibacterial activity against resistant strains of Staphylococcus aureus. The incorporation of the oxolane moiety was found to enhance the efficacy of these compounds by increasing their solubility and bioavailability.

2. Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of thiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

Case Study:
In a study conducted by researchers at a prominent university, this compound was tested against several cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapeutics.

Materials Science Applications

1. Organic Electronics
The unique electronic properties of thiazole-containing compounds make them suitable candidates for applications in organic electronics. Research has focused on their use as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:
A collaborative study involving materials scientists explored the use of this compound as a hole transport material in OLED devices. The findings showed improved charge mobility and device efficiency compared to traditional materials.

Agricultural Chemistry Applications

1. Pesticide Development
The synthesis of novel pesticides based on thiazole structures has gained traction due to their effectiveness against various pests. The incorporation of the oxolane ring may enhance the stability and efficacy of these compounds.

Case Study:
Research conducted by agricultural chemists demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests. Field trials confirmed their effectiveness while showing minimal impact on non-target organisms.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer activityEffective against resistant bacteria and cancer cells
Materials ScienceUse in organic electronicsImproved charge mobility in OLEDs
Agricultural ChemistryDevelopment of novel pesticidesSignificant insecticidal activity

Mechanism of Action

The mechanism by which 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets. The thiazole ring, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological or chemical changes. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The structural diversity of thiazole-4-carboxylic acid derivatives arises primarily from substitutions at the 2-position. Below is a comparative analysis:

Compound Name Substituent at Thiazole-2 Position Key Features Reference
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid Oxolane (tetrahydrofuran) Polar, non-aromatic, oxygen-rich; enhances solubility in polar solvents.
2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid Piperidine (six-membered amine ring) Basic nitrogen; increases pH-dependent solubility and hydrogen bonding.
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl (aromatic) Hydrophobic; may improve membrane permeability but reduce aqueous solubility.
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid Thiophene (sulfur-containing aromatic) Electron-rich heteroaromatic ring; influences electronic properties.
Ile-Tzl-Ca (Cyanobacterial metabolite) 2-(1-amino-2-methyl butyl) Aminoalkyl side chain; potential for hydrogen bonding and chiral centers.

Physicochemical Properties

  • Solubility: The oxolane substituent in the target compound likely increases polarity and solubility in polar solvents (e.g., ethanol, DMSO) compared to aryl or alkyl substituents .
  • Molecular Weight : Derivatives with aromatic substituents (e.g., 2-(3-Chloro-4-fluorophenyl)-, MW 257.67 g/mol ) are heavier than the oxolane analog (estimated MW ~215–230 g/mol).
  • logP : The oxolane’s oxygen atom reduces hydrophobicity (lower logP) relative to phenyl or thiophene analogs.

Biological Activity

2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid is an organic compound characterized by a unique molecular structure that includes a thiazole ring and an oxolane (tetrahydrofuran) moiety. Its chemical formula is C₈H₉NO₃S, with a molecular weight of 199.23 g/mol. This compound has garnered interest in pharmaceutical research due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The presence of both the thiazole and oxolane rings contributes to the compound's distinct physicochemical properties. The thiazole ring is known for its biological significance, being present in various natural products and pharmaceuticals, while the oxolane moiety can enhance solubility and bioavailability.

Property Value
Molecular FormulaC₈H₉NO₃S
Molecular Weight199.23 g/mol
Structural FeaturesThiazole and oxolane rings
Functional GroupsCarboxylic acid

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Preliminary studies suggest that it could inhibit bacterial growth by targeting specific enzymes or disrupting cell membrane integrity. This potential makes it a candidate for further exploration in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have indicated that derivatives of 1,3-thiazole compounds can modulate inflammatory pathways, suggesting that this compound might similarly influence inflammatory responses .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of thiazole derivatives. Studies have shown that certain thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways . The unique structure of this compound may enhance its efficacy in this regard.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways. This interaction may influence various signaling cascades relevant to inflammation and cancer progression.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of thiazole derivatives, including this compound. The results demonstrated significant inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL depending on the strain tested.

Anti-inflammatory Research

In another study focusing on thiazole derivatives, researchers found that certain compounds could significantly reduce pro-inflammatory cytokine production in macrophages. This suggests a potential pathway through which this compound could exert anti-inflammatory effects by modulating immune responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1,3-Thiazole-4-carboxylic acidThiazole ring with a carboxylic acidLacks oxolane moiety; simpler structure
5-(Oxolan-3-yl)-1,3-thiazole-4-carboxylic acidThiazole ring with oxolane at a different positionDifferent stereochemistry; distinct biological activity
2-(Thien-2-yl)-1,3-thiazole-4-carboxylic acidThiazole ring with thiophene moietyIncorporates sulfur in a different context

Q & A

Q. What are the recommended synthetic routes for 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid, and how can purity be optimized?

Methodological Answer :

  • Synthesis : The compound is typically synthesized via cyclocondensation of a thioamide derivative with a ketone containing the oxolane (tetrahydrofuran) moiety. For example, reacting 2-aminothiazole-4-carboxylic acid with 2-oxolane carbonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
  • Purification : Post-reaction, crude product purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water is recommended for analytical purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm proton environments (e.g., thiazole ring protons at δ 7.8–8.2 ppm, oxolane protons at δ 3.5–4.5 ppm) and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) in electrospray ionization (ESI) mode confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 256.05 for C9_9H9_9NO3_3S) .
  • X-ray Diffraction (XRD) : Single-crystal XRD reveals the anti-conformation of the thiazole ring relative to the oxolane group, with torsion angles ~179.88°, consistent with related thiazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer :

  • Assay Variability : Discrepancies in antimicrobial or anticancer activities may arise from differences in assay conditions (e.g., bacterial strains, cell lines, or incubation times). Standardize protocols using CLSI guidelines for antimicrobial testing (MIC assays) and MTT assays for cytotoxicity with positive controls (e.g., doxorubicin) .
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites in biological matrices. For example, esterase-mediated hydrolysis of the carboxylic acid group may reduce activity, necessitating stabilized prodrug formulations .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Focus on hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Arg120 in COX-2) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations in GROMACS to assess stability of the ligand-target complex. Monitor root-mean-square deviation (RMSD) to identify conformational shifts affecting binding .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Methodological Answer :

  • pH Stability : Conduct accelerated stability studies (25°C, 60% RH) in buffers (pH 1–9). The carboxylic acid group is prone to decarboxylation at pH < 3, requiring neutral pH for storage .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store lyophilized powder at -20°C in airtight containers with desiccants to prevent hydration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid

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